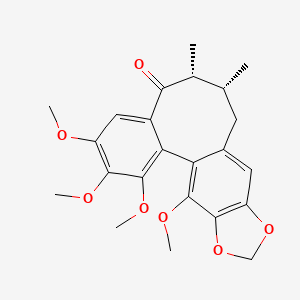
Schisanlignone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Schisanlignone C involves several steps, including the isolation and purification of the compound from natural sources. The isolation process typically involves solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The stems of Kadsura japonica and Schisandra henryi are harvested, dried, and subjected to solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified using chromatographic methods to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Schisanlignone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the lignan structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Schisanlignone C has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Schisanlignone C involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating various biochemical pathways, including those involved in oxidative stress and inflammation . The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects reduce inflammation by inhibiting specific enzymes and signaling pathways .
Comparación Con Compuestos Similares
Schisanlignone C is part of a group of lignan compounds found in Schisandra species. Similar compounds include:
Schisanlignone D: Another lignan compound with similar biological activities.
Schisanlignaol D: A related lignan with distinct chemical properties.
Propiedades
Fórmula molecular |
C23H26O7 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one |
InChI |
InChI=1S/C23H26O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12H,7,10H2,1-6H3/t11-,12-/m1/s1 |
Clave InChI |
IGSKKMAOJMXOII-VXGBXAGGSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)[C@@H]1C)OC)OC)OC)OC)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)C1C)OC)OC)OC)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


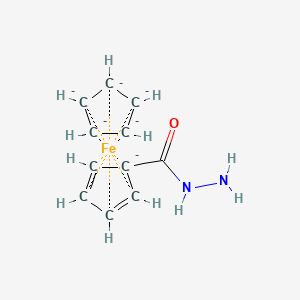
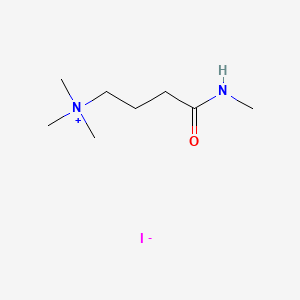
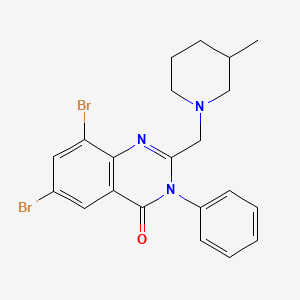
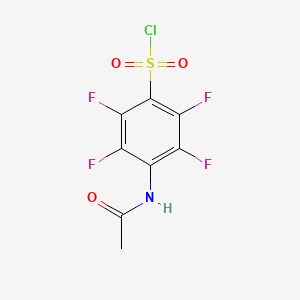
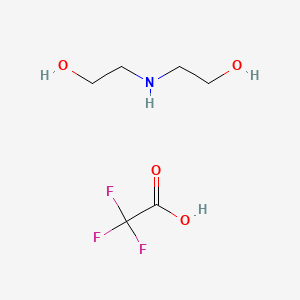
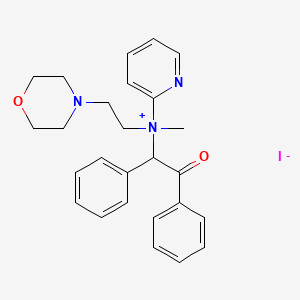
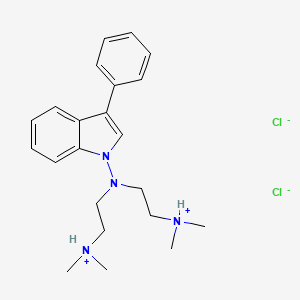


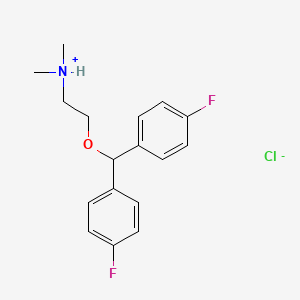


![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

